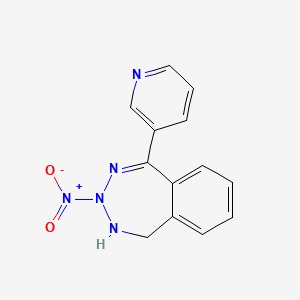

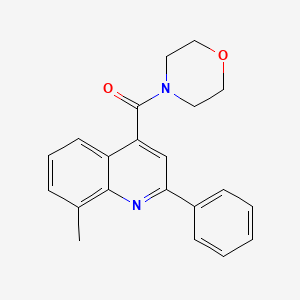

3-nitro-5-(3-pyridinyl)-2,3-dihydro-1H-2,3,4-benzotriazepine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related pyrido[3,2-f][1,4]thiazepine derivatives, starting with 2-chloronicotinic acid, involves the reaction with methylaminoacetonitrile hydrochloride and carbon disulfide. This synthesis route demonstrates the potential approach for creating similar compounds like "3-nitro-5-(3-pyridinyl)-2,3-dihydro-1H-2,3,4-benzotriazepine" by modifying the synthesis conditions and starting materials (Dölling, Biedermann, & Hartung, 1998).

Molecular Structure Analysis

X-ray crystallographic analysis and two-dimensional nuclear magnetic resonance techniques, such as 1H-1H and 13C-1H correlation spectroscopy, are essential tools for confirming the molecular structure of these compounds. They provide detailed insights into the conformation and configuration of the molecule, which are crucial for understanding its reactivity and interactions (Teulade et al., 1989).

Chemical Reactions and Properties

Compounds within this family, including "this compound," often undergo reactions characteristic of nitro, pyridinyl, and benzotriazepine moieties. These can include nucleophilic substitution, reduction of nitro groups to amines, and reactions with carbon disulfide (Shi et al., 2005).

Applications De Recherche Scientifique

Benzodiazepines and Analog Compounds in Medical Research

Sedation and Analgesia : Benzodiazepines and nitrous oxide have been studied for their sedative and analgesic effects in medical procedures. For instance, midazolam, a benzodiazepine, has been compared with nitrous oxide for sedation in pediatric dental patients, showing effectiveness and safety for sedation with manageable recovery times (Wilson et al., 2003).

Alcohol Withdrawal Treatment : The effectiveness of psychotropic analgesic nitrous oxide (PAN) versus benzodiazepines in treating acute alcoholic withdrawal states has been evaluated, suggesting that PAN may offer a rapid and safe alternative (Gillman & Lichtigfeld, 2002).

Acute Hypertension Management : Studies on clevidipine, a calcium channel blocker, have explored its efficacy in managing acute hypertension during cardiac surgery, comparing its safety and efficacy to other treatments like nitroglycerin and sodium nitroprusside (Aronson et al., 2008).

Investigation of Metabolism and Toxicology : The detection, quantification, and studies on human metabolism of 3,4-methylenedioxypyrovalerone (MDPV) by GC-MS highlight the importance of understanding the metabolism and potential toxicological impacts of synthetic cathinones and similar compounds (Grapp et al., 2017).

Effects on Vascular Endothelial Function : Research on calcium-channel blockers like amlodipine and diltiazem in patients with coronary spastic angina has provided insights into how different classes of these drugs can influence vascular endothelial function, offering potential pathways for therapeutic intervention in cardiovascular diseases (Miwa et al., 2009).

Safety and Hazards

Propriétés

IUPAC Name |

3-nitro-5-pyridin-3-yl-1,2-dihydro-2,3,4-benzotriazepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O2/c19-18(20)17-15-9-10-4-1-2-6-12(10)13(16-17)11-5-3-7-14-8-11/h1-8,15H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTNFEDIUJGGBII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=NN(N1)[N+](=O)[O-])C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-furylmethyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5549661.png)

![7-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5549668.png)

![(3R*,4S*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3,4-dimethylpiperidin-4-ol](/img/structure/B5549680.png)

![(4aS*,7aR*)-1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5549687.png)

![4-methyl-3-[(2-phenylethyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5549735.png)

![N-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-4-morpholinamine](/img/structure/B5549744.png)

![4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5549758.png)

![N-[4-(benzyloxy)phenyl]-2-methoxybenzamide](/img/structure/B5549766.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5549775.png)